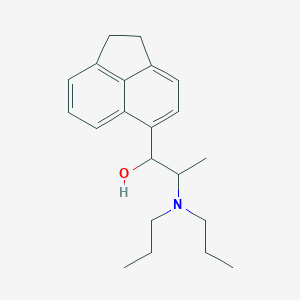
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is a complex organic compound that features a unique structure combining an acenaphthylene moiety with a dipropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol typically involves multiple steps:
Formation of the Acenaphthylene Moiety: This can be achieved through the cyclization of naphthalene derivatives under specific conditions.
Introduction of the Dipropylamino Group: This step involves the reaction of the acenaphthylene derivative with dipropylamine in the presence of a suitable catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often requiring precise control of temperature and pH.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified hydrogen content.
Substitution Products: Substituted compounds with new functional groups replacing original ones.
Aplicaciones Científicas De Investigación
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)propan-1-ol
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)propan-1-ol
Uniqueness: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6279-70-5 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol |
InChI |
InChI=1S/C21H29NO/c1-4-13-22(14-5-2)15(3)21(23)19-12-11-17-10-9-16-7-6-8-18(19)20(16)17/h6-8,11-12,15,21,23H,4-5,9-10,13-14H2,1-3H3 |
Clave InChI |
RXQTXHXIAGVMRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(C)C(C1=CC=C2CCC3=C2C1=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


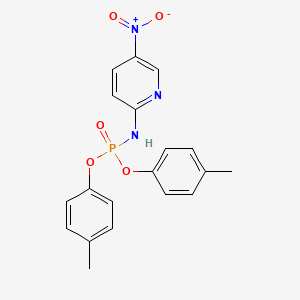
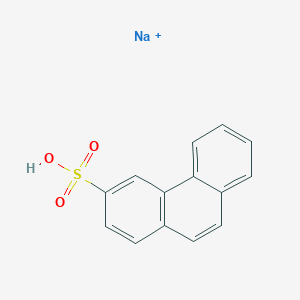
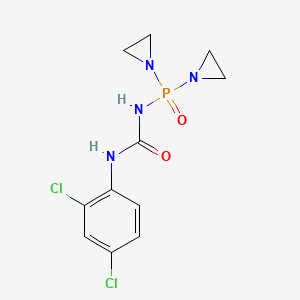
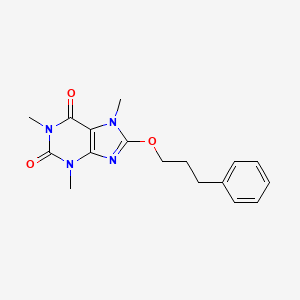

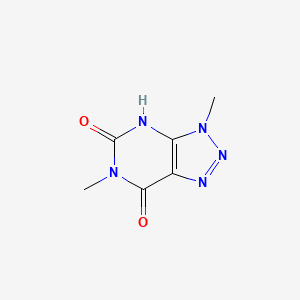

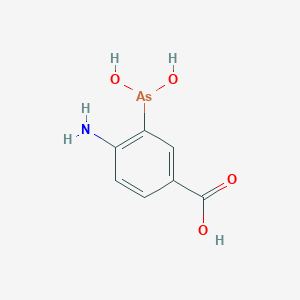
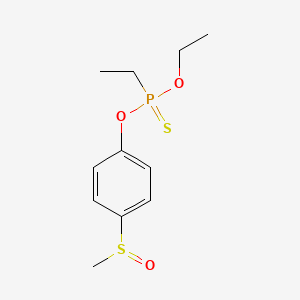
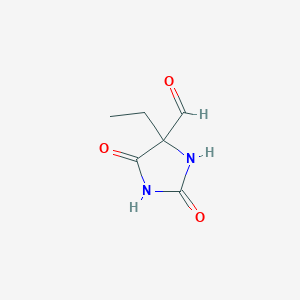
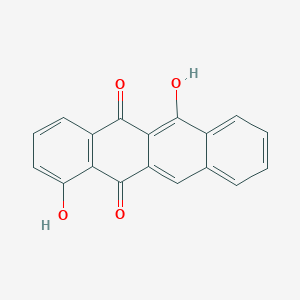

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
